molecular formula C19H22N2O4 B2464833 N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide CAS No. 1396782-06-1

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B2464833
CAS No.: 1396782-06-1
M. Wt: 342.395
InChI Key: LFYVXNCTVKYFQU-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a synthetic organic compound with the molecular formula C18H22N2O3 This compound is characterized by the presence of an oxalamide group, which is a functional group derived from oxalic acid, and it features both ethoxyphenyl and hydroxyphenylpropyl substituents

Scientific Research Applications

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary targets of N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide are yet to be identified

Mode of Action

The mode of action of this compound is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide typically involves the reaction of 4-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 3-hydroxy-3-phenylpropylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
  • N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)urea
  • N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)carbamate

Uniqueness

N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and hydroxyphenylpropyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-2-25-16-10-8-15(9-11-16)21-19(24)18(23)20-13-12-17(22)14-6-4-3-5-7-14/h3-11,17,22H,2,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYVXNCTVKYFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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